molecular formula C13H17NO2 B023568 2-Methyl-N-(phenylmethylene)alanine Ethyl Ester CAS No. 130146-17-7

2-Methyl-N-(phenylmethylene)alanine Ethyl Ester

Cat. No.: B023568
CAS No.: 130146-17-7
M. Wt: 219.28 g/mol
InChI Key: KQZUKJIXUJVJRH-UHFFFAOYSA-N
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Description

2-Methyl-N-(phenylmethylene)alanine Ethyl Ester is a chemical compound with the molecular formula C13H17NO2. It is a derivative of alanine, where the amino group is substituted with a phenylmethylene group, and the carboxyl group is esterified with ethanol. This compound is often used in organic synthesis and research due to its unique structural properties.

Scientific Research Applications

2-Methyl-N-(phenylmethylene)alanine Ethyl Ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-(phenylmethylene)alanine Ethyl Ester typically involves multiple steps. One common method includes the condensation of 2-methylalanine with benzaldehyde to form the Schiff base, followed by esterification with ethanol. The reaction conditions often require an acidic or basic catalyst to facilitate the condensation and esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(phenylmethylene)alanine Ethyl Ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the Schiff base back to the amine.

    Substitution: The ester group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Products may include ketones or carboxylic acids.

    Reduction: The primary amine and alcohol are typical products.

    Substitution: Various substituted esters or amides can be formed.

Mechanism of Action

The mechanism of action of 2-Methyl-N-(phenylmethylene)alanine Ethyl Ester involves its interaction with various molecular targets. The phenylmethylene group can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate the activity of enzymes and receptors, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methylalanine Ethyl Ester: Lacks the phenylmethylene group, resulting in different reactivity and applications.

    N-(Phenylmethylene)alanine Ethyl Ester: Similar structure but without the methyl group on the alanine, affecting its steric and electronic properties.

Uniqueness

2-Methyl-N-(phenylmethylene)alanine Ethyl Ester is unique due to the combination of the phenylmethylene and ester groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 2-(benzylideneamino)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-4-16-12(15)13(2,3)14-10-11-8-6-5-7-9-11/h5-10H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQZUKJIXUJVJRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)N=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00563185
Record name Ethyl (E)-N-benzylidene-2-methylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00563185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130146-17-7
Record name Ethyl (E)-N-benzylidene-2-methylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00563185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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